molecular formula C13H16N2O3 B186691 (S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-YL)propanoate CAS No. 107447-04-1

(S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-YL)propanoate

Cat. No.: B186691
CAS No.: 107447-04-1
M. Wt: 248.28 g/mol
InChI Key: KOLLGWLALPFQSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-YL)propanoate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 6-methoxyindole.

    Formation of Intermediate: The indole undergoes a series of reactions, including alkylation and protection of functional groups, to form an intermediate compound.

    Amino Acid Formation: The intermediate is then subjected to a Strecker synthesis, which involves the addition of ammonia and cyanide to form the amino acid derivative.

    Final Product: The final step involves the esterification of the amino acid to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-YL)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential unique properties and applications .

Scientific Research Applications

(S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-YL)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-YL)propanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    6-Methoxytryptophan: A closely related compound with similar structural features but lacking the ester group.

    Indole-3-propionic acid: Another indole derivative with distinct biological activities.

Uniqueness

(S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-YL)propanoate is unique due to the presence of the methoxy group and the ester functionality, which can influence its chemical reactivity and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-17-9-3-4-10-8(7-15-12(10)6-9)5-11(14)13(16)18-2/h3-4,6-7,11,15H,5,14H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLLGWLALPFQSZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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